molecular formula C20H24Cl2Ti-2 B3183239 Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV) CAS No. 83462-45-7

Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)

Cat. No. B3183239
CAS RN: 83462-45-7
M. Wt: 383.2 g/mol
InChI Key: HSELMDUFZMWGIT-UHFFFAOYSA-L
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Description

“Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” is an organometallic compound . It is a type of metallocene, which are versatile catalysts for the production of polyolefins, polystyrene, and copolymers .


Synthesis Analysis

Metallocenes, including “Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)”, are used in the production of various polymers. The microstructure of these polymers can be tailored by changing the ligand structure of the metallocene .


Molecular Structure Analysis

The molecular structure of “Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” is complex. It involves a titanium atom bonded to two chlorine atoms and two cyclopentadienyl rings .


Chemical Reactions Analysis

As a metallocene, “Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” acts as a catalyst in the production of polyolefins, polystyrene, and copolymers .


Physical And Chemical Properties Analysis

“Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” has a molecular weight of 383.18 . Its melting point is between 175-180 °C .

Scientific Research Applications

Synthesis and Molecular Structures

  • Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV) has been synthesized in racemic and meso-isomer forms. These compounds have had their molecular structures determined, demonstrating their potential in stereochemical applications and molecular structure studies (Wild et al., 1982).

Application in Polymerization

  • This compound has been instrumental in propylene polymerizations, addressing limitations in titanium catalysts and contributing to the development of high-yield, high-molecular-weight isotactic polypropylene (Ewen et al., 1987).

Chiral ansa-Zirconocene Derivative

  • The chiral ansa-zirconocene derivative of this compound has been prepared and characterized, adding value to research in chiral molecular structures (Wild et al., 1985).

Optically Active Derivatives

  • Research has focused on creating optically active derivatives of this compound, showcasing its application in the field of optical activity and enantioselectivity (Taguchi & Hanzawa, 2001).

Enantioselective Synthesis

  • The compound has been used to develop enantioselective synthesis routes for titanium and zirconium dichlorides, contributing significantly to the field of stereoselective and chiral synthesis (Xu & Mikami, 2004).

Copolymerization Studies

  • Studies have been conducted on ethene/propene copolymerizations using this compound as a catalyst, revealing insights into the copolymerization behavior and reactivity ratios, which are crucial for industrial applications (Galimberti et al., 2001).

Crystal Structure Analysis

  • The crystal and molecular structure of this compound has been analyzed, providing valuable information for the development of new materials and catalysts (Fachinetti et al., 1976).

Mechanism of Action

The mechanism of action of metallocenes like “Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” involves their use as catalysts in polymer production. They can influence the microstructure of the resulting polymers by changing the ligand structure of the metallocene .

Safety and Hazards

“Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” is classified as a skin corrosive substance. It is recommended to avoid eye and skin contact and avoid breathing its vapor .

Future Directions

The use of metallocenes like “Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” in polymer production is expected to continue due to their versatility and the ability to tailor the properties of the resulting polymers .

properties

IUPAC Name

dichlorotitanium;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24.2ClH.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q-2;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSELMDUFZMWGIT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.Cl[Ti]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2Ti-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83462-45-7
Record name Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)
Reactant of Route 2
Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)
Reactant of Route 3
Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)
Reactant of Route 4
Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)
Reactant of Route 5
Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)
Reactant of Route 6
Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)

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